

A Comparative Analysis of "Antibacterial Agent 97" and Conventional Antibiotics

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Compound of Interest		
Compound Name:	Antibacterial agent 97	
Cat. No.:	B12407764	Get Quote

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This guide provides a detailed comparative analysis of the novel antibacterial compound, "**Antibacterial agent 97**," and its optimized derivative, compound 14g, against conventional antibiotics. The focus is on their mechanisms of action, spectrum of activity, and efficacy, supported by available experimental data.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. "Antibacterial agent 97" is a recently identified hit compound from which a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been synthesized. Among these, compound 14g has emerged as a lead candidate with potent antibacterial activity. This guide compares the performance of "Antibacterial agent 97" and compound 14g with established conventional antibiotics, namely Penicillin, Ciprofloxacin, and Tetracycline, against two clinically significant pathogens: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Mechanism of Action

A fundamental difference between "**Antibacterial agent 97**"/compound 14g and the selected conventional antibiotics lies in their mode of action.







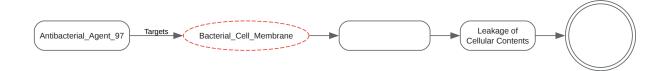
"Antibacterial Agent 97" and Compound 14g: These compounds exert their antibacterial effect by disrupting the bacterial cell membrane. This mechanism involves the dissipation of the membrane potential and leakage of cellular contents, ultimately leading to cell death. A key advantage of this mode of action is that it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.

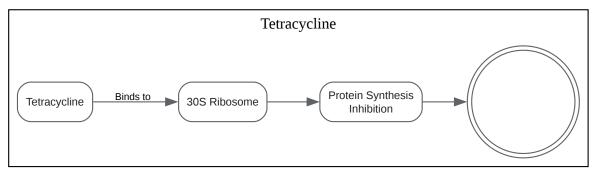
Conventional Antibiotics:

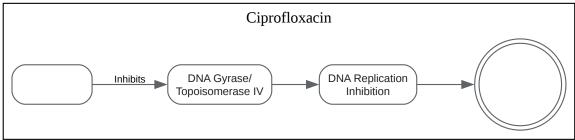
- Penicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.
- Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
- Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.

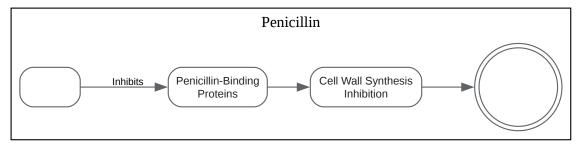
Signaling Pathway Diagrams

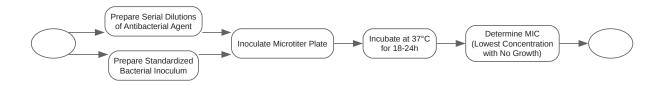












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